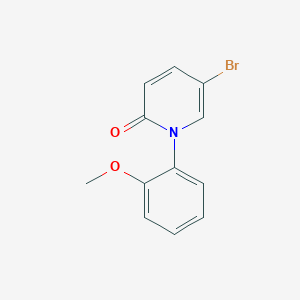

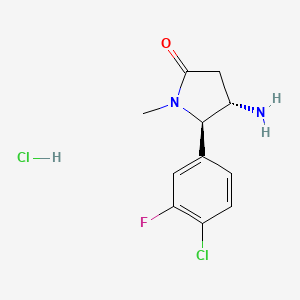

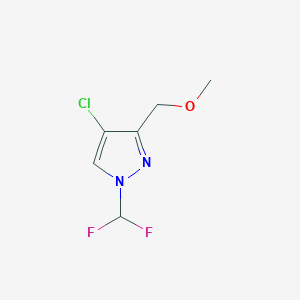

![molecular formula C16H16N2O3S B2942475 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide CAS No. 1795190-58-7](/img/structure/B2942475.png)

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are used to obtain free carbene particles and complexed with transition metals .

Synthesis Analysis

The synthesis of thiazole compounds involves several artificial paths and varied physico-chemical factors . For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have shown potent biological applications . They exhibit similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : A study by Aleksandrov et al. (2017) describes the synthesis of a structurally similar compound, N-(1-Naphthyl)furan-2-carboxamide. This compound was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain the corresponding thioamide. The compound was further oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole and was subjected to various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Spectroscopic and Biological Study : Patel et al. (2015) synthesized novel heterocyclic compounds involving a furan-2-yl triazole thiadiazole derivative. These compounds were characterized by spectroscopic methods and evaluated for their antibacterial and antifungal activities. The study showcases the potential biological applications of compounds with furan-2-yl components (Patel, Patel, & Shah, 2015).

Molecular Characterization and Biological Activity : Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, for its antimicrobial activity. The structure was characterized using various spectroscopic techniques, and the compound demonstrated good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological applications (Cakmak et al., 2022).

Corrosion Inhibition Studies : Yadav et al. (2015) researched amino acid compounds with a furan-2-yl moiety as corrosion inhibitors for N80 steel in HCl solution. They employed electrochemical techniques to study the effectiveness of these inhibitors, highlighting the utility of furan-2-yl derivatives in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Synthesis of Multichromic Polymers : İçli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole based monomers for electrochemical polymerization. These polymers displayed multicolored states at different redox states and have low band gaps, indicating their potential in material science and electronics (İçli-Özkut et al., 2013).

Wirkmechanismus

Target of Action

It is known that furan derivatives have a wide range of biological and pharmacological characteristics . Similarly, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

Furan-containing compounds are known to exhibit a broad spectrum of biological activities . Indole derivatives, for instance, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Furan and indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Furan and indole derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-16(20,9-11-5-4-8-21-11)10-17-14(19)15-18-12-6-2-3-7-13(12)22-15/h2-8,20H,9-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQODYBMKYBDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

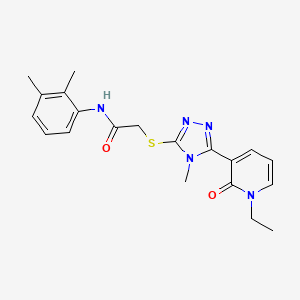

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one](/img/structure/B2942403.png)

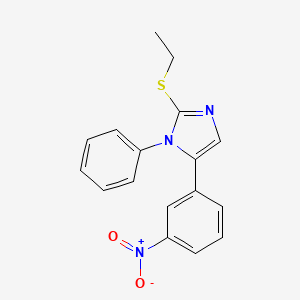

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2942405.png)

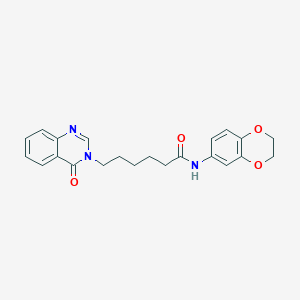

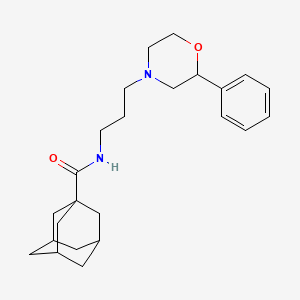

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

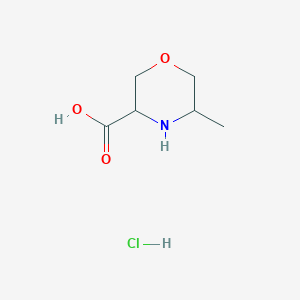

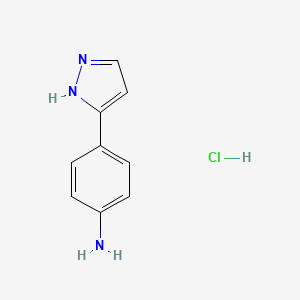

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)